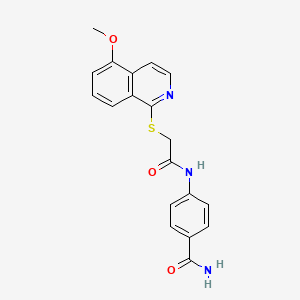
4-(2-((5-Methoxyisoquinolin-1-yl)thio)acetamido)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound contains a methoxyisoquinoline group, a thioacetamido group, and a benzamide group . These groups are common in many biologically active compounds, including drugs and natural products.
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of the isoquinoline and benzamide groups. These groups can participate in various intermolecular interactions, affecting the compound’s overall shape .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions, including redox reactions, electrophilic substitutions, and more .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as solubility, melting point, and stability could be influenced by the presence and position of the functional groups .科学的研究の応用
Anti-Tubercular Activity
4-(2-((5-Methoxyisoquinolin-1-yl)thio)acetamido)benzamide: has been investigated for its anti-tubercular potential. In a study, novel derivatives of this compound were synthesized and evaluated against Mycobacterium tuberculosis H37Ra. Several compounds demonstrated significant activity, with IC50 values ranging from 1.35 to 2.18 μM. Notably, these compounds exhibited low cytotoxicity to human cells, making them promising candidates for further development in the fight against tuberculosis .
Monoclonal Antibody Production Enhancement
A related study revealed that a partial structure of this compound—specifically, 2,5-dimethylpyrrole —enhanced monoclonal antibody production. Researchers found that optimizing derivatives containing this structural motif could improve antibody production and quality control. This application has implications in biotechnology and therapeutic antibody development .
作用機序
Target of Action
Thiazoles and isoquinolines have been found in many biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . The specific targets of these compounds can vary widely depending on their exact structure and functional groups.
Mode of Action
The mode of action of thiazoles and isoquinolines also depends on their exact structure and functional groups. For example, some thiazole derivatives have been found to inhibit certain enzymes, which can lead to the death of bacterial or cancer cells .
Biochemical Pathways
Thiazoles and isoquinolines can affect a variety of biochemical pathways. For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, which can lead to the death of bacterial or cancer cells .
Pharmacokinetics
The ADME properties of thiazoles and isoquinolines can vary widely depending on their exact structure and functional groups. Some thiazole derivatives are known to be well absorbed and extensively metabolized in the body .
Result of Action
The result of the action of thiazoles and isoquinolines can vary widely depending on their exact structure and functional groups. For example, some thiazole derivatives have been found to have anticancer effects, while others have antimicrobial effects .
Action Environment
The action, efficacy, and stability of thiazoles and isoquinolines can be influenced by a variety of environmental factors, such as pH, temperature, and the presence of other compounds .
将来の方向性
特性
IUPAC Name |
4-[[2-(5-methoxyisoquinolin-1-yl)sulfanylacetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-25-16-4-2-3-15-14(16)9-10-21-19(15)26-11-17(23)22-13-7-5-12(6-8-13)18(20)24/h2-10H,11H2,1H3,(H2,20,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZYPYCGUGBZMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-((5-Methoxyisoquinolin-1-yl)thio)acetamido)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

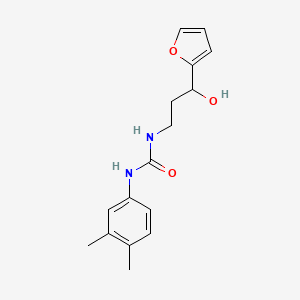

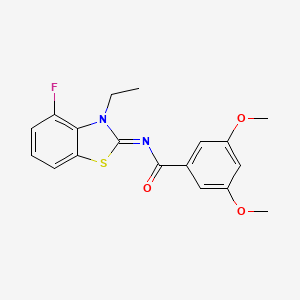
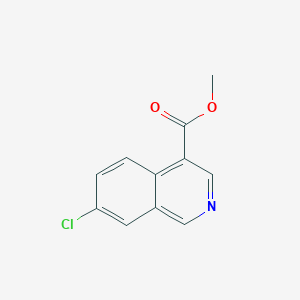
![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(4-phenoxyphenyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2610539.png)
![4-Amino-5-[(2-pyridin-2-yl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2610540.png)
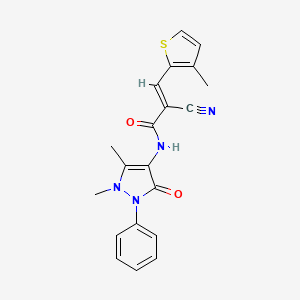
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2610545.png)
![4-(azepan-1-ylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2610548.png)
![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)
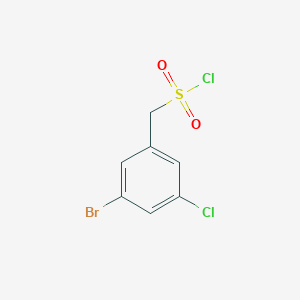
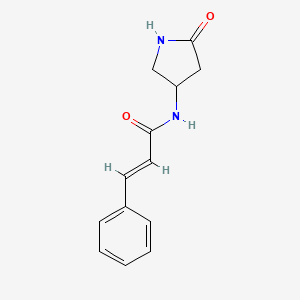
![(E)-2-cyano-N-(3,5-dichlorophenyl)-3-[4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2610557.png)
![2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2610558.png)